molecular formula C24H12 B032277 Coronene CAS No. 191-07-1

Coronene

Cat. No. B032277
CAS RN: 191-07-1
M. Wt: 300.4 g/mol
InChI Key: VPUGDVKSAQVFFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have developed various methodologies for the synthesis of coronene and its derivatives. For instance, a novel BN-fused coronene derivative was synthesized from hexamethoxy-triamino-triphenylene, showcasing modifications in photophysical and electrochemical properties through hydroxylation processes (Li et al., 2015). Another approach involved the synthesis of coronene tetracarboxydiimide via potassium vinyltrifluoroborate, enabling regioselective bromination and functionalization through various chemical reactions (Liu et al., 2019). Moreover, a gas-phase synthesis route has been elucidated, demonstrating the stepwise formation of coronene through directed ring annulation, providing insights into the molecular growth processes of PAHs (Goettl et al., 2023).

Molecular Structure Analysis

Research on coronene's molecular structure focuses on its aromatic stability and electronic configuration. Studies have proposed contrasting views on coronene's superaromaticity, with investigations into isomeric forms revealing insights into its aromatic and antiaromatic character based on geometric and magnetic criteria, contributing to the understanding of its stability and reactivity (Ciesielski et al., 2006).

Chemical Reactions and Properties

Coronene undergoes various chemical reactions, leading to a plethora of derivatives with unique properties. For example, coronene's interaction with water under UV irradiation has been studied, leading to the oxidation and reduction of coronene and the formation of oxygen-containing compounds, highlighting its potential role in interstellar chemistry and early Solar System processes (Guennoun et al., 2011).

Physical Properties Analysis

The physical properties of coronene, such as stability under various conditions, have been a subject of investigation. Studies have examined coronene's infrared response under high pressure and temperature, revealing its phase transition behaviors and providing insights into its stability across extraterrestrial and terrestrial environments (Jennings et al., 2010).

Chemical Properties Analysis

The chemical properties of coronene derivatives have been explored in the context of their synthesis and potential applications. For instance, the synthesis of persulfurated coronene introduces a sulfur-rich periphery around the coronene core, offering promising applications in lithium-sulfur batteries due to its high capacity and stability (Dong et al., 2017).

Scientific Research Applications

  • Biomedical Applications : Coronene derivatives like CORON are used for inducing G-quadruplex DNA structures and inhibiting human telomerase, which has implications in cancer research and treatment (Franceschin et al., 2004).

  • Material Science : Coronene is instrumental in testing the reliability of multidimensional potential energy surfaces, influencing the formation dynamics of polycyclic aromatic hydrocarbon (PAH) clusters with defined physical and chemical properties (Bartolomei et al., 2017). It also serves as a nucleation seed in the synthesis of graphene at low temperatures, enhancing homogeneity and carrier mobility, relevant for applications in flexible electronics and copper hybrid interconnects (Wu et al., 2013).

  • Photonics and Imaging : In photonics, coronene is used as a UV downconverting phosphor in silicon CCD imagers (Blouke et al., 1980).

  • Supramolecular Chemistry : It induces the formation of hydrogen-bonded supramolecular macrocycles, important for error correction and healing in redundant mixtures (Lei et al., 2008).

  • Organic Electronics : Coronene shows potential as a solution-processable candidate for organic devices due to its good solubility and photostability (Wu et al., 2012).

  • Astrobiology : Oxygen-containing coronene compounds, potentially forming in interstellar and early Solar System ices, have astrobiological significance (Guennoun et al., 2011).

  • Light-Emitting Diodes : Coronene is effective as a material for blue light-emitting diodes (LEDs) (Zhang et al., 1999).

  • Drug Delivery : Water-soluble and biocompatible coronene derivatives are explored for drug delivery with promising anticancer activity and low toxicity (Yu et al., 2016).

  • Polymorphism and Material Properties : The study of different forms of coronene, like beta-coronene, reveals significant alterations in electronic, optical, and mechanical properties (Potticary et al., 2015).

  • Energy Storage : In the field of energy storage, coronene exhibits reversible oxidative anion insertion properties, which is significant in the context of water-in-salt electrolytes (Rodríguez‐Pérez et al., 2019).

  • Charge-Transfer Applications : The charge-transfer complex based on coronene and TCNQ is notable for device applications due to its large charge-transfer degree and small transport gap (Chi et al., 2004).

  • Quantum Chemistry and Statistical Mechanics : Coronene-transition metal complexes are studied using RISM-SCF, a hybrid method integrating quantum chemistry and statistical mechanics (Sato et al., 2011).

  • Nanotechnology : Novel methods like amorphous carbon coating for boron powders through the direct pyrolysis of coronene have implications in low-cost applications across various fields (Ye et al., 2014).

  • Hybrid Heterostructures : Coronene can be encapsulated in carbon nanotubes and adsorbed on carbon surfaces to form various hybrid heterostructures (Botka et al., 2014).

  • Thermochemistry : Assessing the thermochemistry of coronene offers crucial data for organic chemistry and related fields (Torres et al., 2009).

  • Environmental Studies : Coronene's role as a marker for vehicle emission is studied, though its generality as a unique marker is debated, especially in areas dominated by solid fuel combustion emissions (Shen et al., 2014).

  • Superaromatic Compounds : Studies on isocoronene, a valence isomer of coronene, have revealed it as a superaromatic compound based on the magnetic criterion (Ciesielski et al., 2006).

  • Astrophysics and Nanotechnology : Photoinduced products from cold coronene clusters are explored as a route to hydrocarbonated nanograins, with implications in astrophysics and nanotechnology (Bréchignac et al., 2005).

  • High-Pressure Studies : The stability of coronene under high temperature and pressure is assessed for its survival through various terrestrial and extraterrestrial processes (Jennings et al., 2010).

Safety And Hazards

Coronene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause damage to organs and is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be adhered to while handling this compound .

Future Directions

Coronene holds great importance in astrophysics, material science, and quantum research . Researchers theorize that PAHs like coronene are abundant in interstellar space, particularly in nebulae . Coronene’s distinct molecular structure allows it to exhibit fascinating properties like conductivity, making it a potential material for organic semiconductors . With the commercialization of spaceflight, and expected exponential rise in space travel in the coming years, the frequency of ocular injuries will likely increase .

properties

IUPAC Name

coronene
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InChI

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGDVKSAQVFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5047740
Record name Coronene
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name Coronene
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Product Name

Coronene

CAS RN

191-07-1
Record name Coronene
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Record name CORONENE
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Record name Coronene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,000
Citations
E Fawcett, J Trotter - Proceedings of the Royal Society of …, 1966 - royalsocietypublishing.org
Crystals of coronene, C 24 H 12 , are monoclinic, a — 16·11 9 , b = 4·702, c = 10·10 2 , β = 110·9, Z = 2, space group P2 1 /a . The intensities of 936 reflexions were measured with a …
Number of citations: 156 royalsocietypublishing.org
R Dong, M Pfeffermann, D Skidin, F Wang… - Journal of the …, 2017 - ACS Publications
We report the first synthesis of a persulfurated polycyclic aromatic hydrocarbon (PAH) as a next-generation “sulflower.” In this novel PAH, disulfide units establish an all-sulfur periphery …
Number of citations: 98 pubs.acs.org
AH Endres, M Schaffroth, F Paulus… - Journal of the …, 2016 - ACS Publications
We describe the modular synthesis of three novel large N-heteroarenes, containing 9, 11, and 13 annulated rings. This modular system features fused azaacene units to a coronene …
Number of citations: 127 pubs.acs.org
SJH Griessl, M Lackinger, F Jamitzky, T Markert… - Langmuir, 2004 - ACS Publications
… After the host structure was created, coronene molecules were inserted as guest molecules into … Further investigations show that single coronene molecules can be directly kicked out of …
Number of citations: 265 pubs.acs.org
MS Newman - Journal of the American Chemical Society, 1940 - ACS Publications
… must be made in a sealed tube for coronene … coronene samples are only slightly darker after being melted and resolidifying but slightly impure samples become quite dark. Coronene …
Number of citations: 69 pubs.acs.org
U Rohr, C Kohl, K Müllen, A Van De Craats… - Journal of Materials …, 2001 - pubs.rsc.org
The synthesis of liquid crystalline coronenediimides 9 and coronenemonoimide 10 is described in detail and the mesophases are investigated. A large intracolumnar charge carrier …
Number of citations: 167 pubs.rsc.org
Y Zhao, DG Truhlar - The Journal of Physical Chemistry C, 2008 - ACS Publications
… coronene and the anharmonicity of coronene−coronene interactions, it is difficult to study the coronene … -75 it is prohibitively expensive for the study of coronene dimers. Even for smaller …
Number of citations: 176 pubs.acs.org
S Dong, Z Li, IA Rodríguez-Pérez, H Jiang, J Lu… - Nano Energy, 2017 - Elsevier
Here we construct a novel sodium dual-ion battery (Na-DIB) with a conventional alkyl/alkylene carbonate electrolyte by using reduced-graphene-oxide-coated Na 2 Ti 3 O 7 (NTO@G) …
Number of citations: 101 www.sciencedirect.com
V Mennella, LIV HORNEkæR, J Thrower… - The Astrophysical …, 2011 - iopscience.iop.org
… In this letter, we report on the IR spectrum evolution of coronene films exposed to D atoms. The spectral changes indicate deuteration of the outer edge sites of coronene and exchange …
Number of citations: 95 iopscience.iop.org
IA Popov, AI Boldyrev - European Journal of Organic Chemistry, 2012 - Wiley Online Library
Chemical‐bonding analysis in coronene, isocoronene, and circumcoronene has been performed by using the Adaptive Natural Density Partitioning (AdNDP) method. This analysis …

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